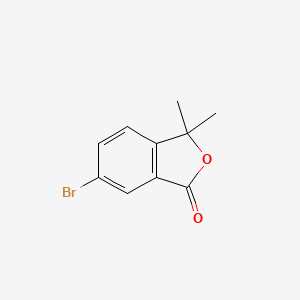

1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl-" is a derivative of isobenzofuranone, which is a class of organic compounds characterized by a fused benzene and furan ring system with a ketone functional group. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of isobenzofuranone derivatives can be achieved through various methods. For instance, a novel derivative, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, was synthesized via the reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine with a high yield of 90% . Another approach involves the preparation of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization, demonstrating a broad substrate scope and the potential for further chemical modifications .

Molecular Structure Analysis

The crystal structure of these compounds has been extensively studied. For example, the crystal structure of a 3-((4,6-dimethylpyrimidin-2-yl)amino) derivative was determined to crystallize in the triclinic space group P-1, with detailed unit-cell parameters and the molecule exhibiting a nearly planar conformation . Similarly, the crystal structures of 6-carboxy-5,7-dimethoxy-1(3H)-isobenzofuranone and its carboxymethyl derivative were elucidated, revealing nearly planar molecules and a system of hydrogen bonds stabilizing the crystalline structure .

Chemical Reactions Analysis

Isobenzofuranone derivatives can undergo various chemical reactions. For instance, S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides were prepared and reacted with different bases to yield a variety of products, including 1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-carbothioamides and 1,3-dimethyl-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)thioureas . The reactivity of these compounds under different conditions highlights their versatility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of isobenzofuranone derivatives are influenced by their molecular structure. The presence of substituents such as bromine, methoxy, and methyl groups can affect their electronic properties, solubility, and reactivity. For example, the antioxidant activity, DNA binding affinity, and cytotoxicity against cancer cells of certain derivatives have been investigated, demonstrating their potential biological relevance . The interaction with DNA was found to occur through minor groove binding, with the binding strength quantified by UV–Vis measurement .

Aplicaciones Científicas De Investigación

Cancer Cytotoxicity

1(3H)-Isobenzofuranone derivatives have been identified for their cytotoxic properties against various human cancer cell lines. A study isolating new isobenzofuranone derivatives from marine Streptomyces sp. M268 highlighted the compound's efficacy in inhibiting cancer cell growth in HL-60, A549, and BEL-7402 cell lines (Xie et al., 2012). Similarly, derivatives isolated from the mangrove endophytic fungus Penicillium sp. ZH58 demonstrated cytotoxicity against KB and KBV200 cells, suggesting potential for anticancer drug development (Yang et al., 2013).

Antimicrobial and Antifungal Activities

Isobenzofuranone derivatives exhibit notable antifungal and antimicrobial properties. Research on compounds derived from Hypoxylon anthochroum strain Gseg1 demonstrated antifungal and antioomycete activities, offering a basis for developing new plant protection strategies against agricultural pathogens (Sánchez-Fernández et al., 2020).

Synthetic Methodology and Chemical Reactivity

Studies have also focused on the synthesis and chemical reactivity of isobenzofuranone derivatives. For instance, a regioselective synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids offers new pathways for synthesizing structurally diverse heterocycles, highlighting the compound's versatility in organic synthesis (Zheng et al., 2019). Another example includes the development of domino one-pot strategies for synthesizing isobenzofuran-1(3H)-ones, emphasizing green chemistry approaches by using water as the solvent (Mahendar & Satyanarayana, 2015).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It is known that benzofuran derivatives can exhibit a wide range of biological and pharmacological activities . The specific interactions of this compound with its targets and the resulting changes in cellular function are areas of ongoing research.

Biochemical Pathways

Benzofuran derivatives are known to have diverse biological activities, suggesting they may interact with multiple pathways

Propiedades

IUPAC Name |

6-bromo-3,3-dimethyl-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-10(2)8-4-3-6(11)5-7(8)9(12)13-10/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAQBIFAALGMAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)Br)C(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2522841.png)

![5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2522844.png)

![2-(4-chlorobenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B2522845.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2522846.png)

![N-(1-Cyanocyclohexyl)-2-[(1S,5R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]-N-methylacetamide](/img/structure/B2522847.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B2522851.png)

![7-(2-Fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522857.png)